m-Cresol, 6-decyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63989-80-0 |
|---|---|
Molecular Formula |
C17H28O |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2-decyl-5-methylphenol |
InChI |
InChI=1S/C17H28O/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-17(16)18/h12-14,18H,3-11H2,1-2H3 |
InChI Key |
GAIKPEXWXLEOPD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=C(C=C(C=C1)C)O |
Canonical SMILES |
CCCCCCCCCCC1=C(C=C(C=C1)C)O |
Appearance |
Solid powder |
Other CAS No. |
63989-80-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Cresol, 6-decyl- |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of M Cresol, 6 Decyl
Chemical Synthesis Routes for m-Cresol (B1676322), 6-Decyl- and Related Alkylated Cresols
The chemical synthesis of alkylated cresols primarily relies on electrophilic aromatic substitution reactions, with Friedel-Crafts alkylation being a widely employed method. semanticscholar.orgchemeurope.com Achieving regioselectivity, particularly at the 6-position of m-cresol, presents a significant challenge due to the activating nature of the hydroxyl and methyl groups, which can direct alkylation to multiple positions (ortho and para to the hydroxyl group, and ortho and para to the methyl group).
Direct Alkylation Strategies
Direct alkylation involves the introduction of the alkyl chain in a single step onto the cresol (B1669610) ring.
Friedel-Crafts alkylation typically utilizes alkyl halides or alkenes in the presence of a Lewis acid catalyst to introduce an alkyl group onto an aromatic ring. chemeurope.commasterorganicchemistry.commt.com For the synthesis of m-Cresol, 6-decyl-, a decylating agent, such as decyl halide or decene, would be reacted with m-cresol. Strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are common catalysts for this reaction. chemeurope.commasterorganicchemistry.com
However, Friedel-Crafts alkylation of activated aromatic rings like cresol can lead to polysubstitution, where more than one alkyl group is added to the ring, and can also suffer from carbocation rearrangements with primary and secondary alkyl halides, leading to a mixture of positional isomers. chemeurope.comlibretexts.org Directing the decyl group specifically to the 6-position of m-cresol using traditional Friedel-Crafts conditions can be challenging due to competing alkylation at the 2- and 4-positions (ortho and para to the hydroxyl) and the 4- and 6-positions (ortho and para to the methyl).
While specific details on the direct decylation of m-cresol at the 6-position using Friedel-Crafts conditions were not extensively found in the search results, studies on the alkylation of cresols with other alkylating agents and catalysts provide insights into the factors influencing regioselectivity. For instance, the alkylation of m-cresol with tert-butyl alcohol over a sulfated zirconia catalyst supported on perlite (B1173460) showed 100% selectivity towards 6-tert-butyl-m-cresol (B1293579) at 245 °C. This high selectivity at the 6-position was attributed to the steric hindrance at the 2- and 4-positions, which are less favored for electrophilic attack by the bulky tert-butyl cation. mdpi.com This suggests that the choice of alkylating agent and catalyst, as well as reaction conditions, can significantly impact the regioselectivity.
The development of selective catalytic systems is crucial for directing the alkylation to the desired position. Various catalysts, including homogeneous and heterogeneous acids, have been explored for the alkylation of cresols. semanticscholar.orgbanglajol.info
Studies on the alkylation of m-cresol with isopropyl alcohol have investigated the effect of different acid catalysts, such as strong acid resin catalysts, on regioselectivity. semanticscholar.org The use of heterogeneous catalysis is often favored due to environmental benefits. semanticscholar.org The co-existence of Lewis acid and basic sites on catalysts has been shown to influence the regioselectivity in the methylation of m-cresol, favoring ortho-C-alkylation. taylorfrancis.com
Mesoporous molecular sieves, such as Al-MCM-41, have also been investigated for their catalytic role in the alkylation of m-cresol. niscpr.res.inniscpr.res.in These materials can offer shape selectivity based on their pore structure, potentially influencing the positional outcome of the alkylation reaction.
While specific catalysts for the regioselective decylation at the 6-position of m-cresol were not detailed, the principles observed in the alkylation with other groups, such as isopropyl or tert-butyl, suggest that tailoring the catalyst's acidity, pore structure, and potentially incorporating both acidic and basic sites could be strategies for achieving higher selectivity for the 6-decyl product.
Optimizing reaction parameters is essential for maximizing the yield and purity of the desired alkylated product. Factors such as temperature, molar ratio of reactants, catalyst amount, reaction time, and solvent (or solvent-free conditions) play a significant role. scispace.comsemanticscholar.orgbanglajol.info
Studies on the alkylation of m-cresol with cyclohexene (B86901) catalyzed by perchloric acid demonstrated that increasing temperature, molar ratio of cresol to cyclohexene, amount of catalyst, and reaction time generally increased the yield of cyclohexyl m-cresol. scispace.combanglajol.info Optimum conditions were identified for achieving high yields, for example, a temperature of 140ºC, an 8-6:1 molar ratio of cresol to cyclohexene, and 5% by weight perchloric acid of cresol. scispace.combanglajol.info
For the alkylation of m-cresol with isopropyl alcohol, parameters like catalyst amount, mole ratio of reactants, temperature, and reaction time were found to control reactivity and selectivity. semanticscholar.org Higher temperatures generally favored C-alkylation over O-alkylation. semanticscholar.org Solvent-free conditions and microwave irradiation have also been explored to improve efficiency. semanticscholar.org
To optimize the synthesis of m-Cresol, 6-decyl-, similar systematic studies would be required to determine the ideal decylating agent concentration, catalyst loading, temperature profile, and reaction duration to favor the formation of the 6-substituted product while minimizing side reactions like polysubstitution and isomerization.
Multi-Step Synthesis from Precursors
In cases where direct alkylation is not sufficiently selective or efficient, multi-step synthesis routes from more readily available precursors can be employed.
One potential multi-step approach could involve the alkylation of phenol (B47542) followed by the introduction of the methyl group to obtain the m-cresol structure with the decyl chain already in place. Alkylation of phenol with a decylating agent could potentially yield a mixture of ortho, para, and potentially some meta-decylphenols, depending on the catalyst and conditions used.
Phenol alkylation with alcohols or olefins using various catalysts, including zeolites and metal oxides, has been studied. nih.govresearchgate.netunimi.itrsc.org These reactions can yield a mixture of O-alkylated (anisole derivatives) and C-alkylated products (alkylphenols). researchgate.net Regioselectivity in phenol alkylation is influenced by factors like catalyst acidity and pore size. researchgate.netresearchgate.net For example, methylation of phenol can produce o-cresol, p-cresol (B1678582), and 2,6-xylenol, with the product distribution depending on the catalyst and reaction conditions. unibo.itresearchgate.netrsc.org
Following the introduction of the decyl group onto phenol, a subsequent step would be required to introduce the methyl group at the meta position relative to the hydroxyl group to form the m-cresol core. This could potentially involve a directed methylation strategy. However, selectively introducing a methyl group at a specific position on a decyl-substituted phenol ring could be synthetically challenging and would require careful consideration of protecting groups and regioselective methylation techniques.
Another multi-step approach could involve starting with a precursor that already contains the methyl group in the m-cresol arrangement and then introducing the decyl chain. For example, m-cresol could be functionalized at a position that would ultimately correspond to the 6-position, followed by the attachment of the decyl chain. This might involve strategies like directed metallation or other regioselective functionalization reactions before the introduction of the long alkyl chain.
While the search results provided information on the alkylation of m-cresol with shorter alkyl chains and the general alkylation of phenol, detailed multi-step synthesis routes specifically for m-Cresol, 6-decyl- from phenol or other simple precursors were not explicitly found. However, the principles of phenol alkylation and directed functionalization reactions provide a basis for designing such multi-step strategies if direct decylation proves inefficient or non-selective.
Data Table: Examples of Cresol Alkylation Conditions and Selectivity
| Cresol Isomer | Alkylating Agent | Catalyst | Temperature (°C) | Molar Ratio (Cresol:Agent) | Major Product | Selectivity (%) | Reference |
| m-Cresol | Isopropyl alcohol | Acid resin catalyst | 180-250 | Not specified | C-alkylated products | Not specified | researchgate.net |
| m-Cresol | Cyclohexene | Perchloric acid | 140 | 8-6:1 | Cyclohexyl m-cresol | 97.6 | scispace.combanglajol.info |
| m-Cresol | tert-Butyl alcohol | SZP-15 catalyst | 245 | 1:2 | 6-tert-Butyl-m-cresol | 100 | mdpi.com |
| Phenol | Methanol (B129727) | H-Y zeolites | 200 | Not specified | Anisole, o-cresol, p-cresol | Not specified | unimi.itresearchgate.net |
| Phenol | Methanol | CrFe₂O₄ | 325 | 1:3 | 2,5-dimethylphenol | 70.13 | chesci.com |
Detailed Research Findings:
Research into the alkylation of cresols highlights the critical influence of catalyst properties and reaction conditions on both conversion and regioselectivity. For instance, in the vapor phase alkylation of m-cresol with methanol over Cd-Cr ferrospinels, the Cd/Cr ratio in the catalyst significantly impacted the surface area and acidity, thereby affecting catalytic activity and selectivity for products like 2,5-dimethylphenol. chesci.com
Studies on regioselective t-butylation of m-cresol over mesoporous Al-MCM-41 molecular sieves demonstrated that the reactant feed ratio played a key role in determining conversion and product selectivity. niscpr.res.inniscpr.res.in A change in the m-cresol to t-butyl alcohol mole ratio from 1:1 to 1:2 resulted in a significant increase in m-cresol conversion and the formation of 2-t-butyl-5-methyl phenol as the primary product. niscpr.res.inniscpr.res.in
The use of perchloric acid as a catalyst in the alkylation of isomeric cresols with cyclohexene showed that optimal conditions could lead to high yields of cyclohexyl cresols. scispace.combanglajol.info This underscores the importance of carefully tuning parameters such as temperature, reactant ratios, and catalyst concentration. scispace.combanglajol.info
Biotechnological Production Potential for m-Cresol, 6-Decyl- Analogs
Biotechnological approaches offer promising routes for the sustainable production of phenolic compounds, including alkylated phenols. While direct biosynthesis of m-Cresol, 6-decyl- is not explicitly described, the principles and pathways for related alkylated phenols and cresols suggest potential for engineered biosynthesis.
Engineered Microbial Pathways for Alkylated Phenol Biosynthesis (e.g., via polyketide synthases)
Engineered microorganisms, such as Saccharomyces cerevisiae, have been developed for the de novo production of aromatic compounds like m-cresol using heterologous polyketide synthases (PKSs). nih.gov Type III PKSs are known to synthesize aromatic polyketides in various organisms, utilizing acyl-CoA starter units and malonyl-CoA extender units. nih.govpnas.orgresearchgate.net For instance, in Bacillus subtilis, type III PKSs (e.g., BpsA) can synthesize triketide pyrones from long-chain fatty acyl CoA thioesters and malonyl-CoA, exhibiting broad substrate specificity for alkyl chain lengths. nih.gov Similarly, in Azotobacter vinelandii, type III PKSs (ArsB and ArsC) synthesize alkylresorcinols and alkylpyrones from long-chain acyl-CoA and malonyl-CoA, with fatty acid synthases providing the hydrophobic alkyl chains. pnas.org
The biosynthesis of 6-methylsalicylic acid (6-MSA) from acetyl-CoA and malonyl-CoA by 6-methylsalicylic acid synthase (MSAS), a type I iterative PKS, followed by decarboxylation to m-cresol, demonstrates a relevant pathway. nih.gov To produce an alkylated cresol like m-Cresol, 6-decyl-, an engineered pathway would likely need to incorporate enzymes capable of utilizing a decanoyl-CoA starter unit or introducing a decyl chain onto a cresol or a precursor molecule. This could potentially involve tailoring enzymes acting on polyketide intermediates or direct enzymatic alkylation. researchgate.net
Enzymatic Transformations for Site-Specific Alkylation of Cresols
Enzymatic transformations offer the potential for site-specific modifications, which is a significant challenge in chemical synthesis due to the presence of multiple reactive sites on cresol molecules. While the search results discuss enzyme-mediated site-specific bioconjugation and C-H alkylation using engineered enzymes, specific enzymatic systems for the site-specific alkylation of cresols with long chains like the decyl group are not detailed. caltech.edunih.govacs.org However, the concept of using engineered enzymes for selective C-H functionalization and alkylation of activated arenes suggests a potential avenue for future research in achieving site-specific decylation of m-cresol. caltech.edu
Green Chemistry Principles in the Synthesis of Alkylated Cresol Derivatives
The application of green chemistry principles in the synthesis of chemical compounds aims to reduce environmental impact and improve sustainability. This is particularly relevant for industrial processes involving alkylated cresols.
Implementation of Sustainable Solvents and Solvent-Free Methods
Traditional chemical synthesis often relies on volatile organic solvents, which can pose environmental and health risks. dergipark.org.tr The implementation of sustainable solvents and solvent-free methods is a key aspect of green chemistry. Examples of green solvents include ionic liquids, supercritical carbon dioxide, and deep eutectic solvents, which offer properties like low toxicity, biodegradability, and recyclability. orientjchem.org Near-critical water has also been explored as a solvent and catalyst for reactions like the Friedel-Crafts alkylation of phenol and p-cresol. acs.org Solvent-free reaction techniques, such as mechanochemistry, microwave-assisted synthesis, and ultrasound-assisted synthesis, are also gaining interest as approaches to eliminate or reduce the use of hazardous solvents. dergipark.org.tr While specific applications to the synthesis of m-Cresol, 6-decyl- are not provided, these sustainable approaches could potentially be explored for its synthesis or derivatization.
Development of Recyclable Catalytic Systems and their Efficacy
The use of recyclable catalytic systems is crucial for reducing waste and improving the sustainability of chemical processes. Heterogeneous catalysts are often preferred over homogeneous catalysts due to their ease of separation and recycling. sibran.ru Various heterogeneous catalysts, such as sulfonated mesoporous polymers and sulphated zirconia, have been investigated for the alkylation of cresols. sibran.ruresearchgate.net Ionic liquids have also been explored as recyclable catalysts for alkylation reactions. researchgate.netmdpi.com Studies have demonstrated the recyclability and efficacy of these catalytic systems in the alkylation of cresols, achieving good conversion and selectivity. researchgate.netmdpi.com For instance, long-chain double SO3H-functionalized Brønsted acidic ionic liquids showed good recyclability in the alkylation of p-cresol. researchgate.net The development of similar recyclable catalytic systems would be beneficial for the sustainable synthesis of m-Cresol, 6-decyl-.
Data Table: Examples of Catalysts and Conditions in Cresol Alkylation
| Catalyst | Cresol Substrate | Alkylating Agent | Conditions | Key Findings | Source |
| Deep Eutectic Solvent (Caprolactam + p-Toluenesulfonic acid) | p-Cresol | tert-Butyl alcohol | Mild conditions | Efficient and mild alkylation, good catalyst recovery. | mdpi.compreprints.org |
| Long-chain double SO3H-functionalized Brønsted acidic ionic liquids | p-Cresol | tert-Butyl alcohol | Not specified in snippet | High conversion and selectivity, recyclable. | researchgate.netpreprints.org |
| Sulfonated mesoporous polymer catalyst (MP-SO3H) | Phenol | Not specified | Not specified in snippet | Exceptional selectivity towards 2,4-di-t-Butylphenol, stable for recycles. | researchgate.net |
| Sulphated Zirconia | o-Cresol | Camphene | Not specified in snippet | Formation of C-alkylation products, achievable yield of para-alkylated product. | sibran.ru |
| Strongly acidic polymer resins | m-Cresol | Isopropyl alcohol | Solvent-free, microwave irradiation (implied) | Acid sites play key role, selectivity influenced by catalyst loading. | semanticscholar.org |
Detailed Research Findings:
Research into cresol alkylation has focused on improving efficiency, selectivity, and sustainability. Studies have explored various catalysts, including homogeneous and heterogeneous systems, to promote the desired C-alkylation over O-alkylation and control regioselectivity. sibran.rumdpi.comresearchgate.net The use of deep eutectic solvents as catalysts for p-cresol alkylation has shown promise for developing mild and efficient methods with good catalyst recovery. mdpi.compreprints.org Investigations into recyclable catalysts, such as functionalized ionic liquids and sulphated zirconia, highlight efforts to minimize waste and environmental impact in alkylation processes. sibran.ruresearchgate.net Furthermore, the exploration of solvent-free conditions and alternative green solvents underscores the move towards more sustainable synthetic routes for alkylated cresols. dergipark.org.trorientjchem.orgsemanticscholar.org
Atom Economy and Process Intensification in Alkylated Cresol Synthesis
The synthesis of alkylated cresols, including compounds like m-Cresol, 6-decyl-, involves the addition of an alkyl group to a cresol molecule. The efficiency and sustainability of these processes are significantly influenced by atom economy and process intensification strategies. Atom economy, a concept introduced by Barry Trost, emphasizes maximizing the incorporation of all atoms from the reactants into the final desired product, thereby minimizing waste numberanalytics.com. This is particularly crucial in chemical synthesis for improving sustainability and cost-effectiveness numberanalytics.com.
Traditional methods for producing cresols, such as extraction from coal tar or multi-step chemical synthesis routes like toluene (B28343) sulfonation alkali fusion or chlorotoluene hydrolysis, often suffer from long operational paths, numerous reaction steps, significant equipment corrosion, and sometimes low atom utilization or serious environmental pollution google.com. These factors highlight the need for more atom-economical and intensified processes.
Catalytic alkylation of cresols with olefins or alcohols is a key approach to synthesizing alkylated cresols tandfonline.comresearchgate.net. The choice of catalyst plays a crucial role in achieving high activity, selectivity, and consequently, better atom economy numberanalytics.com. Solid acid catalysts, such as zeolites and supported heteropoly acids, are considered environmentally friendly alternatives to traditional homogeneous catalysts like AlCl₃, FeCl₃, and H₂SO₄, which pose challenges related to safety, handling, waste disposal, and recyclability tandfonline.commdpi.commdpi.com.
Research has explored various catalysts for the alkylation of cresols with different alkylating agents. For instance, the gas-phase alkylation of phenol with methanol to produce cresols has been studied using catalysts like zeolites (HBEA, HZSM5, HY) and supported tungstophosphoric acid researchgate.net. While this focuses on the production of cresols themselves rather than their further alkylation with longer chains, it demonstrates the application of heterogeneous catalysis for improved efficiency. Studies on the alkylation of m-cresol with tert-butyl alcohol have also investigated various solid acid catalysts, aiming for high conversion and selectivity to specific tert-butyl-m-cresol isomers acs.org. Similarly, the alkylation of p-cresol with tert-butanol (B103910) has been catalyzed by nanosized silica-supported tungstophosphoric acid, achieving high conversion and selectivity for 2-tert-butyl-p-cresol mdpi.com.
For the specific synthesis of m-Cresol, 6-decyl-, which involves the alkylation of m-cresol with a decyl group (likely derived from 1-decene), studies have investigated the use of catalysts like mesoporous silica (B1680970) supported tungstophosphoric acid (HPW/SBA-15) researchgate.net. One study reported the alkylation of m-cresol with 1-decene (B1663960) using a 25%HPW/SBA-15 catalyst, achieving a high m-cresol conversion of 93.8% and a yield of 4-(decan-2yl)-3-methylphenol (an isomer of decyl-m-cresol) of 54.5% under specific conditions researchgate.net. While this study provides valuable data on conversion and product distribution, explicit data on atom economy calculations for this specific reaction or detailed analysis of process intensification aspects beyond the use of a heterogeneous catalyst are not extensively detailed in the provided snippets.
However, the principles of atom economy and process intensification are broadly applicable to such alkylation reactions. Maximizing the yield of the desired 6-decyl isomer while minimizing the formation of other isomers (such as the para-alkylated product observed in the HPW/SBA-15 study) and polyalkylated products is crucial for improving atom economy. researchgate.net. Utilizing efficient and recyclable catalysts, optimizing reaction conditions (temperature, time, catalyst loading, reactant ratio), and potentially implementing continuous flow or other intensified reactor designs would further contribute to a more sustainable and efficient synthesis of m-Cresol, 6-decyl-.
Advanced Analytical Characterization of M Cresol, 6 Decyl
Chromatographic Methodologies for Isolation and Purity Assessment
Chromatographic techniques are essential for separating m-Cresol (B1676322), 6-decyl- from mixtures, isolating it for further analysis, and assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection, Identification, and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like m-Cresol, 6-decyl-. In GC, the compound is separated based on its volatility and interaction with the stationary phase of the chromatographic column. The separated components then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio (m/z) fragmentation patterns.
GC-MS has been widely applied for the analysis of phenolic compounds, including cresols, in various complex matrices such as environmental samples and food products. epa.govresearchgate.net For phenolic compounds, derivatization is often employed to improve volatility and chromatographic behavior. researchgate.net The mass spectrum of m-Cresol, 6-decyl- would provide a unique fragmentation pattern that can be used for definitive identification by comparison with spectral libraries or reference standards. Quantification can be achieved by integrating the peak area of the compound in the chromatogram and comparing it to a calibration curve generated using known concentrations of a standard. Studies on the analysis of extractables and leachables have utilized GC/Q-TOF for identifying alkylbenzenes with similar carbon chain lengths, demonstrating the applicability of GC-MS to molecules of this size and type. lcms.cz
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation of Isomers
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the quantitative analysis of m-Cresol, 6-decyl- and the separation of potential isomers or impurities. HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. Reversed-phase HPLC, commonly employing C18 or phenyl columns, is frequently used for the analysis of phenolic compounds. lcms.czanalchemres.orgresearchgate.net
HPLC is particularly useful for compounds that may not be sufficiently volatile for GC or that are thermally labile. While specific HPLC data for m-Cresol, 6-decyl- was not found, studies on the separation of cresol (B1669610) isomers highlight the effectiveness of phenyl columns, which leverage pi-pi interactions in addition to hydrophobic interactions, offering enhanced selectivity for aromatic compounds. lcms.czgoogle.com This selectivity is beneficial for resolving m-Cresol, 6-decyl- from its positional isomers (e.g., if the decyl group were at a different position on the ring or the methyl group were elsewhere). Quantitative analysis is performed by injecting samples of known concentrations to create a calibration curve and then determining the concentration in unknown samples based on their peak areas. HPLC methods have been developed and validated for the quantitative analysis of m-cresol in pharmaceutical formulations, demonstrating the precision and accuracy achievable with this technique for related compounds. analchemres.orgresearchgate.net
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for preliminary screening, monitoring reaction progress, and assessing the purity of samples before or in conjunction with other chromatographic methods. In TLC, a sample is spotted onto a thin layer of stationary phase (commonly silica (B1680970) gel or alumina) coated on a plate. The mobile phase, a solvent or mixture of solvents, moves up the plate by capillary action, separating the components of the sample based on their differential affinities for the stationary and mobile phases.
TLC has been applied to the analysis of various phenolic compounds and surfactants. karger.comresearchgate.netpsu.edu Reversed-phase TLC (RP-TLC) has been used to study the chromatographic behavior of cosmetic raw materials, including cresol derivatives. karger.com Visualization of separated spots can be achieved using UV light if the compound is UV-active or by using staining reagents. For phenolic compounds, iodine vapor or specific spray reagents can be used for visualization. psu.edu While TLC may not offer the same level of separation efficiency or quantitative accuracy as GC or HPLC, it is valuable for quickly assessing the complexity of a mixture, determining appropriate solvent systems for other chromatographic techniques, and monitoring the consumption of starting materials and formation of products in a synthesis.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of m-Cresol, 6-decyl-.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is an indispensable tool for the definitive structural elucidation of organic molecules. It provides information about the types, numbers, and connectivity of atoms within a molecule based on the magnetic properties of their nuclei.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. Specific functional groups vibrate at characteristic frequencies, resulting in absorption bands at particular wavenumbers in the IR spectrum. uni.luchemicalbook.com
For m-Cresol, 6-decyl-, the FT-IR spectrum would show characteristic absorption bands corresponding to the hydroxyl (O-H) stretching vibration, aromatic C-H stretching vibrations, aliphatic C-H stretching vibrations (from the methyl and decyl groups), C=C stretching vibrations within the aromatic ring, and C-O stretching vibrations. uni.lupg.edu.pl The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, the exact position and shape depending on hydrogen bonding. Aromatic C=C stretches are usually observed in the 1450-1650 cm⁻¹ region. pg.edu.pl Studies involving m-cresol have utilized FT-IR to confirm the presence of the hydroxyl group and investigate interactions involving this functional group. acs.orgresearchgate.net Analyzing the positions and intensities of these bands in the FT-IR spectrum of m-Cresol, 6-decyl- helps to confirm the presence of the key functional groups consistent with its structure. FT-IR is a valuable complementary technique to NMR for structural characterization. uni.lu
Due to the limited availability of specific research and analytical data directly pertaining to the compound "m-Cresol, 6-decyl-" (also known as 2-decyl-5-methylphenol) within the search results, it is not possible to generate a comprehensive article strictly following the provided detailed outline for sections 3.2.3 and 3.3. The search results primarily discuss m-cresol (3-methylphenol) or other substituted cresol compounds, and the analytical methods described for those related substances cannot be definitively applied to m-Cresol, 6-decyl- without specific supporting literature for this particular compound.
The PubChem database identifies m-Cresol, 6-decyl- with CID 46154 uni.lu. While structural information and predicted properties are available, specific experimental data on its UV-Vis spectrum, behavior in SPME, or optimized extraction and derivatization procedures for complex matrices were not found in the search results.
Therefore, a detailed article focusing solely on the advanced analytical characterization of m-Cresol, 6-decyl- as per the specified outline cannot be generated based on the current information.
Environmental Research on M Cresol, 6 Decyl and Its Environmental Analogs
Environmental Distribution, Persistence, and Bioavailability
The environmental behavior of m-Cresol (B1676322), 6-decyl-, a long-chain alkylated cresol (B1669610), is governed by its distinct physicochemical properties, which differ significantly from its parent compound, m-cresol. The presence of a ten-carbon decyl group dramatically increases its hydrophobicity and molecular weight, influencing how it moves and persists in the environment.
The transport and partitioning of a chemical compound among environmental compartments—air, water, soil, and sediment—are dictated by properties such as water solubility, vapor pressure, and its affinity for organic matter. For m-Cresol, 6-decyl-, these properties are heavily influenced by its long alkyl chain.
While specific experimental data for m-Cresol, 6-decyl- is limited, its behavior can be inferred from the known properties of m-cresol and the principles of environmental chemistry. The decyl group makes the molecule significantly less water-soluble and more lipophilic (fat-loving) than m-cresol. This results in a high octanol-water partition coefficient (Kow) and a high soil organic carbon-water partitioning coefficient (Koc).
Consequently, m-Cresol, 6-decyl- is expected to exhibit the following behavior:
Air: Due to its presumed low vapor pressure, it has a low tendency to volatilize into the atmosphere. Any atmospheric presence would be short-lived, with rapid deposition likely. In contrast, simpler cresols can be removed from the air by rain or undergo degradation by reacting with hydroxyl radicals. cdc.govwho.int
Water: Its low water solubility means it will not persist in the water column in significant concentrations. It will tend to partition from water to suspended organic particles and sediment. who.int
Soil and Sediment: The compound's high hydrophobicity and high Koc value indicate strong adsorption to organic matter in soil and sediment. mdpi.com This binding reduces its mobility, making it less likely to leach into groundwater but also potentially decreasing its bioavailability to microorganisms. mdpi.comnih.govaloki.hu Cresols in general are considered slightly to highly mobile in soil depending on the soil's sorption coefficient. who.int
Table 1: Environmental Partitioning Properties of m-Cresol (Analog)
| Property | Value | Implication for Partitioning |
| Soil Adsorption Coefficient (Koc) | 135 L/kg | Indicates moderate mobility in soil. |
| Bioconcentration Factor (BCF) | 7.71 - 28.5 L/kg | Suggests a low to moderate potential to bioaccumulate in aquatic organisms. |
| Atmospheric Hydroxylation Rate | 6.40e-11 cm³/molecule·sec | Leads to rapid degradation in the atmosphere. |
Data for m-cresol is used as an environmental analog. The presence of a 6-decyl group would significantly increase the Koc and BCF values and decrease volatility.
The persistence of a chemical is often described by its half-life—the time it takes for half of the initial amount to degrade. Biodegradation is the primary mechanism for the breakdown of cresols in soil and water. cdc.gov
While cresols are generally considered to be readily biodegradable, their persistence can increase under anaerobic conditions, such as those found in some sediments and groundwater aquifers. aloki.hucdc.gov The half-life of m-cresol in water and soil is typically a few days under aerobic conditions. cdc.govepa.gov
For m-Cresol, 6-decyl-, the long alkyl chain may influence its degradation rate. While the cresol ring is susceptible to microbial attack, the decyl group could present steric hindrance to degradative enzymes. Furthermore, its strong binding to soil and sediment can sequester the compound, making it physically unavailable to microorganisms and thereby increasing its persistence in these compartments. mdpi.com
Pesticides are often categorized by their persistence, with half-lives of less than 16 days considered low, 16 to 59 days as moderate, and over 60 days as high. orst.edu Based on data for its parent compound, m-Cresol, 6-decyl- would likely exhibit low to moderate persistence in aerobic environments, but could be significantly more persistent in anaerobic or low-microbial-activity settings.
Table 2: Environmental Half-Life of m-Cresol (Analog) in Different Compartments
| Compartment | Half-Life | Degradation Process |
| Atmosphere | 3 to 5 hours (daytime) who.int | Reaction with hydroxyl radicals who.int |
| Water | Days cdc.gov | Aerobic Biodegradation cdc.gov |
| Soil | 3.55 days epa.gov | Aerobic Biodegradation cdc.govcdc.gov |
Data for m-cresol is used as an environmental analog. The half-life of m-Cresol, 6-decyl- may be longer due to its structure and partitioning behavior.
Biodegradation and Biotransformation Pathways in Environmental Microorganisms
The primary fate of alkylated cresols in the environment is microbial degradation. cdc.gov Diverse communities of bacteria and fungi possess the enzymatic machinery to break down these aromatic compounds, often using them as a source of carbon and energy. nih.gov
Under aerobic conditions, the microbial degradation of alkylated phenols like m-Cresol, 6-decyl- is initiated by oxygenase enzymes. nih.gov The first step typically involves the hydroxylation of the aromatic ring by a phenol (B47542) hydroxylase (a type of monooxygenase), which converts the cresol into a substituted catechol. nih.govmdpi.comfrontiersin.org
Once the catechol intermediate is formed, the aromatic ring is cleaved by dioxygenase enzymes. nih.gov This critical ring-opening step can proceed through two main routes: the ortho-cleavage pathway or the meta-cleavage pathway, leading to different sets of intermediates that are further metabolized into the central metabolic cycles of the cell, such as the Krebs cycle. frontiersin.orgresearchgate.net
Table 3: Key Enzyme Systems in Aerobic Cresol Degradation
| Enzyme Class | Specific Enzyme Example | Function in Degradation Pathway |
| Monooxygenases | Phenol Hydroxylase | Catalyzes the initial hydroxylation of the cresol ring to form a catechol derivative. nih.govfrontiersin.org |
| Dioxygenases | Catechol 1,2-dioxygenase | Cleaves the catechol ring between the two hydroxyl groups (ortho-cleavage). nih.gov |
| Dioxygenases | Catechol 2,3-dioxygenase | Cleaves the catechol ring adjacent to one of the hydroxyl groups (meta-cleavage). nih.gov |
| Hydrolases | 2-Hydroxymuconic Semialdehyde Hydrolase | Involved in the downstream processing of intermediates in the meta-cleavage pathway. nih.govnih.gov |
| Dehydrogenases | 2-Hydroxymuconic Semialdehyde Dehydrogenase | Also involved in the meta-cleavage pathway, converting intermediates for entry into central metabolism. nih.govnih.gov |
A wide variety of microorganisms have been identified for their ability to degrade cresols and other phenolic compounds. Bacteria from the genus Pseudomonas are particularly well-studied and known for their metabolic versatility in breaking down aromatic pollutants. nih.govportlandpress.com Several other genera, including Bacillus, Acinetobacter, and Corynebacterium, also contain species capable of cresol degradation. nih.govnih.gov
Specific strains that have been characterized for their cresol degradation capabilities include:
Pseudomonas putida : This species is frequently cited for its ability to metabolize phenol and cresols, often utilizing the meta-cleavage pathway. nih.govnih.govmdpi.com Strains of P. putida can use m-cresol as a sole carbon source. nih.govasm.org
Pseudomonas monteilii : A strain of this species, isolated from a contaminated site, demonstrated the ability to degrade high concentrations of cresol. nih.govresearchgate.net
Pseudomonas alcaligenes : This species has been shown to degrade m-cresol via the gentisate pathway. researchgate.net
While fungi like Absidia spinosa are known for their role in bioremediation, specific documentation of their involvement in alkylated cresol degradation is less common than for bacterial species.
Table 4: Examples of Microbial Strains Involved in Cresol Degradation
| Microbial Strain | Degraded Compound(s) | Key Metabolic Feature/Pathway |
| Pseudomonas putida | m-Cresol, p-Cresol (B1678582), Phenol | Utilizes the meta-cleavage pathway for ring fission. nih.govnih.gov |
| Pseudomonas monteilii SHY | Cresol | Capable of degrading high concentrations (>99%) of cresol. nih.gov |
| Pseudomonas alcaligenes P25X | m-Cresol, 2,5-Xylenol, 3,5-Xylenol | Degrades compounds via the gentisate pathway. researchgate.net |
| Citrobacter farmeri SC01 | m-Cresol | Utilizes an ortho-cleavage pathway. researchgate.net |
| Aerobic Granular Sludge | Cresol Isomers | Composed of genera like Bacillus and Acinetobacter; employs both ortho- and meta-cleavage pathways. nih.gov |
The degradation of m-cresol and its alkylated analogs can proceed through several distinct biochemical routes, with the meta-cleavage and gentisate pathways being two prominent examples. The pathway utilized often depends on the specific microbial strain and the growth substrate that induced the enzymes. nih.govasm.org
Meta-Cleavage Pathway: This is a common route for the breakdown of cresols in bacteria like Pseudomonas putida. nih.govasm.org
Initial Hydroxylation: m-Cresol is first converted to 3-methylcatechol by a phenol hydroxylase. portlandpress.com
Ring Fission: The 3-methylcatechol ring is then cleaved by the enzyme catechol 2,3-dioxygenase, which acts adjacent to a hydroxyl group to form 2-hydroxy-6-oxo-hepta-2,4-dienoate. nih.gov
Further Metabolism: This intermediate is further processed by a sequence of enzymes, including hydrolases and dehydrogenases, ultimately yielding simple metabolic products like pyruvate and acetaldehyde, which can enter the cell's central metabolic pathways. nih.govnih.gov
Gentisate Pathway: This pathway represents an alternative strategy for m-cresol metabolism, observed in strains such as Pseudomonas alcaligenes. researchgate.net
Side-Chain Oxidation: The degradation begins not with ring hydroxylation, but with the oxidation of the methyl group on m-cresol to form 3-hydroxybenzyl alcohol, then 3-hydroxybenzaldehyde, and finally 3-hydroxybenzoate. researchgate.net
Hydroxylation to Gentisate: The intermediate 3-hydroxybenzoate is then hydroxylated to form gentisate (2,5-dihydroxybenzoate). nih.govresearchgate.net
Ring Fission: The gentisate ring is cleaved by gentisate 1,2-dioxygenase to produce maleylpyruvate. researchgate.net
Further Metabolism: Maleylpyruvate is subsequently converted to intermediates like fumarate, which can enter the Krebs cycle. researchgate.net
The induction of one pathway over another can be specific to the growth substrate. For instance, in some Pseudomonas putida strains, growth on m-cresol induces the meta-cleavage pathway, while growth on 3,5-xylenol induces the gentisate pathway for m-cresol degradation. nih.govasm.org
Aerobic Degradation Mechanisms and Enzyme Systems (e.g., Oxygenases, Dioxygenases)
Functional Genomics and Proteomics of Key Degradative Enzymes
The study of the genetic and protein-level mechanisms behind the microbial degradation of aromatic compounds, such as m-cresol and other alkylphenols, is crucial for understanding their environmental fate. While specific data for m-cresol, 6-decyl- is not available, research on its analogs reveals the complex enzymatic systems involved.
Functional genomics and proteomics have been instrumental in identifying the key enzymes and regulatory networks responsible for the breakdown of these compounds. For instance, in the degradation of alkylphenols, multicomponent phenol hydroxylases and catechol dioxygenases are frequently implicated. researchgate.net Metagenomic analysis of microbial communities from environments contaminated with aromatic compounds has unveiled novel gene arrangements and degradation pathways that differ from those found in well-characterized laboratory strains. nih.gov This suggests a broad and adaptable genetic reservoir for aromatic compound degradation within the environment.
Proteomic studies, which analyze the entire protein complement of an organism or community, have provided further insights. By comparing the proteins expressed by microorganisms grown on alkylphenols versus other carbon sources, researchers can identify the specific enzymes that are upregulated for the degradation of these pollutants. service.gov.ukwho.int For example, comparative proteomic analysis of Pseudomonas aeruginosa san ai grown on 2,6-di-tert-butylphenol revealed the induction of specific enzymes involved in its degradation. service.gov.uk
Key enzymes frequently identified in the degradation of cresols and other simple alkylphenols include:
Phenol Hydroxylase: This enzyme introduces a hydroxyl group into the aromatic ring, a critical initial step in the degradation pathway.
Catechol 1,2-Dioxygenase and Catechol 2,3-Dioxygenase: These enzymes are responsible for the cleavage of the aromatic ring of catechol, a common intermediate in the degradation of many aromatic compounds. researchgate.net The type of dioxygenase determines whether the ring is cleaved via the ortho or meta pathway.
p-Cresol Methylhydroxylase (PCMH): In the anaerobic degradation of p-cresol by some bacteria, this enzyme catalyzes the hydroxylation of the methyl group. daneshyari.com Genetic analyses have confirmed the exclusive role of the PCMH-initiated pathway in Geobacter metallireducens. daneshyari.com
The genetic organization of these degradative pathways often involves operons, where genes encoding the necessary enzymes are clustered together, allowing for efficient regulation and expression. wur.nl However, metagenomic studies have shown that in some environmental bacteria, these genes can have novel arrangements, indicating a wider variety of degradation strategies than previously understood. nih.gov
Table 1: Key Degradative Enzymes in the Biotransformation of m-Cresol Analogs
| Enzyme Family | Function | Example Organism(s) |
| Phenol Hydroxylase | Aromatic ring hydroxylation | Pseudomonas sp. |
| Catechol Dioxygenases | Aromatic ring cleavage | Pseudomonas putida, Pseudomonas sp. TX1 |
| p-Cresol Methylhydroxylase | Methyl group hydroxylation | Geobacter metallireducens |
Note: This table is based on data from studies on environmental analogs of m-Cresol, 6-decyl-.
Anaerobic Biotransformation Studies and Associated Microorganisms
The biotransformation of m-cresol and its analogs under anaerobic conditions is a critical process in oxygen-depleted environments such as sediments, groundwater, and wastewater treatment facilities. A variety of microorganisms, including sulfate-reducing bacteria, methanogenic consortia, and denitrifying bacteria, have been shown to degrade these compounds.
Under sulfate-reducing conditions, Desulfotomaculum sp. strain Groll has been identified as capable of metabolizing m-cresol. nih.govdaneshyari.com This bacterium utilizes a methyl group oxidation pathway for the degradation of m-cresol. nih.gov Another sulfate-reducing bacterium, Desulfobacterium cetonicum, has been shown to initiate the anaerobic degradation of m-cresol through the addition of the methyl group to fumarate, forming 3-hydroxybenzylsuccinate. researchgate.net This mechanism is analogous to the anaerobic degradation of toluene (B28343).
Methanogenic consortia have also been extensively studied for their ability to degrade cresols. In these consortia, a syntrophic relationship often exists, where different microbial groups work together to break down the aromatic compound into methane and carbon dioxide. The genus Syntrophorhabdus has been identified as playing a relevant role in the anaerobic degradation of phenol and p-cresol in such consortia. oecd.org
Under denitrifying conditions, certain bacteria can also metabolize cresols. While specific studies on m-cresol are less common, the degradation of other isomers has been documented.
Table 2: Microorganisms Involved in the Anaerobic Biotransformation of m-Cresol and its Analogs
| Microbial Group | Organism Example(s) | Anaerobic Condition | Degradation Pathway |
| Sulfate-reducing bacteria | Desulfotomaculum sp. strain Groll | Sulfate-reducing | Methyl group oxidation |
| Sulfate-reducing bacteria | Desulfobacterium cetonicum | Sulfate-reducing | Fumarate addition |
| Methanogenic consortia | Syntrophorhabdus sp. | Methanogenic | Syntrophic degradation |
Note: This table is based on data from studies on environmental analogs of m-Cresol, 6-decyl-.
The anaerobic degradation of long-chain alkylphenols, which are more structurally similar to m-cresol, 6-decyl-, has been less extensively studied. However, research on the anaerobic degradation of other long-chain organic molecules, such as fatty acids, has identified bacteria from the families Syntrophomonadaceae and Syntrophobacteraceae as key players. researchgate.net It is plausible that similar microbial groups could be involved in the anaerobic breakdown of the decyl chain of m-cresol, 6-decyl-.
Elucidation of Intermediate Metabolites and Mineralization Pathways
The complete breakdown, or mineralization, of m-cresol and its analogs into carbon dioxide and water involves a series of intermediate metabolites. The specific pathways and intermediates can vary depending on the microorganisms involved and the environmental conditions (aerobic vs. anaerobic).
Under aerobic conditions , the degradation of m-cresol by bacteria such as Pseudomonas putida can proceed through different pathways depending on the growth substrate. When grown on m-cresol, a pathway involving a methyl-substituted catechol and subsequent meta cleavage of the aromatic ring is often observed. service.gov.uk In contrast, when grown on 3,5-xylenol, the same bacterium can metabolize m-cresol via oxidation to 3-hydroxybenzoate and subsequent hydroxylation to gentisate, which then undergoes ring fission. service.gov.uk
Under anaerobic conditions , several distinct pathways for m-cresol degradation have been identified. In sulfate-reducing bacteria like Desulfotomaculum sp. strain Groll, the proposed pathway involves the oxidation of the methyl group, leading to the formation of 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, and 3-hydroxybenzoic acid, with benzoic acid as a subsequent intermediate. wur.nlnih.gov In methanogenic consortia, a proposed pathway for m-cresol degradation involves carboxylation to 4-hydroxy-2-methylbenzoic acid, followed by demethylation to 4-hydroxybenzoic acid, and then conversion to benzoic acid before mineralization. epa.gov
The mineralization of long-chain alkylphenols is thought to involve initial attacks on either the alkyl chain or the aromatic ring. While specific pathways for m-cresol, 6-decyl- are unknown, it is likely that its degradation would involve initial transformations of both the decyl chain and the cresol ring, eventually leading to intermediates that can enter central metabolic pathways for complete mineralization.
Table 3: Intermediate Metabolites in the Degradation of m-Cresol
| Condition | Pathway | Intermediate Metabolites |
| Aerobic | meta-cleavage | 3-Methylcatechol |
| Aerobic | Gentisate pathway | 3-Hydroxybenzoate, Gentisate |
| Anaerobic (Sulfate-reducing) | Methyl group oxidation | 3-Hydroxybenzyl alcohol, 3-Hydroxybenzaldehyde, 3-Hydroxybenzoic acid, Benzoic acid |
| Anaerobic (Methanogenic) | Carboxylation/Demethylation | 4-Hydroxy-2-methylbenzoic acid, 4-Hydroxybenzoic acid, Benzoic acid |
Note: This table is based on data from studies on m-cresol, an environmental analog of m-Cresol, 6-decyl-.
Abiotic Degradation Mechanisms
Photodegradation Kinetics and Product Formation under Simulated Environmental Conditions
The breakdown of m-cresol and its analogs can also occur through abiotic processes, particularly photodegradation, which is initiated by the absorption of light. Studies on m-cresol have shown that it can be degraded upon irradiation with UV light. In one study, irradiation at 365 nm resulted in a 30% degradation of m-cresol in a pure aqueous solution after 6 hours. service.gov.uk The photodegradation efficiency can be significantly enhanced in the presence of other substances that promote the formation of hydroxyl radicals, such as Fe(III)-citrate complexes, which increased the degradation to 52% under the same conditions. service.gov.uk
The kinetics of photodegradation often follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. The rate of photodegradation is influenced by factors such as the initial concentration of the compound, pH, and the intensity of the light source.
Several intermediate products have been identified during the photodegradation of m-cresol. These include hydroxylated and oxidized derivatives of the parent compound. For example, in the presence of ZnO as a photocatalyst under visible light, intermediates such as 2-methyl-1,4-benzodiol, 2-methyl-para-benzoquinone, 3,5-dihydroxytoluene, and 2,5-dihydroxy-benzaldehyde have been detected. nih.gov With titanium dioxide as a photocatalyst, identified intermediates include 4-methylcatechol and methylhydroquinone. daneshyari.com These intermediates are typically more susceptible to further degradation, eventually leading to mineralization.
While there is no specific information on the photodegradation of m-cresol, 6-decyl-, it is expected to undergo similar photochemical reactions. The presence of the long decyl chain may influence the kinetics and the formation of specific intermediate products, but the fundamental processes of photo-oxidation of the aromatic ring are likely to be similar to those observed for m-cresol.
Table 4: Photodegradation of m-Cresol under Simulated Conditions
| Condition | System | Degradation Efficiency (after 6h) | Identified Intermediates |
| UV irradiation (365 nm) | m-cresol only | 30% | Not specified |
| UV irradiation (365 nm) | m-cresol/Fe(III)-citrate | 52% | Not specified |
| Visible light | m-cresol/ZnO | - | 2-methyl-1,4-benzodiol, 2-methyl-para-benzoquinone, 3,5-dihydroxytoluene, 2,5-dihydroxy-benzaldehyde |
| UV/Visible light | m-cresol/TiO2 | - | 4-methylcatechol, methylhydroquinone |
Note: This table is based on data from studies on m-cresol, an environmental analog of m-Cresol, 6-decyl-.
Advanced Oxidation Processes (AOPs) for m-Cresol, 6-Decyl- Degradation (e.g., photocatalysis with ZnO)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Heterogeneous photocatalysis using semiconductor materials like zinc oxide (ZnO) is a prominent AOP.
The photocatalytic degradation of cresols using ZnO has been demonstrated to be an effective method for their removal from aqueous solutions. nih.govservice.gov.uknih.gov The process is initiated when ZnO absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive species, primarily hydroxyl radicals, which are powerful oxidizing agents capable of degrading a wide range of organic compounds.
Studies on the ZnO-photocatalyzed degradation of cresol isomers have shown that the process is influenced by several factors:
Catalyst Loading: The rate of degradation generally increases with catalyst loading up to an optimal point, beyond which the efficiency may decrease due to light scattering and particle agglomeration. nih.govservice.gov.uk
Initial Concentration: The degradation rate is also dependent on the initial concentration of the cresol. At low concentrations, the reaction often follows pseudo-first-order kinetics.
The degradation of m-cresol by ZnO photocatalysis under visible light has been shown to produce several intermediates, including 2-methyl-1,4-benzodiol, 2-methyl-para-benzoquinone, 3,5-dihydroxytoluene, and 2,5-dihydroxy-benzaldehyde, before eventual mineralization to CO2 and water. service.gov.ukdaneshyari.com Total organic carbon (TOC) analysis has confirmed significant mineralization of cresols during ZnO photocatalysis. nih.gov
Table 5: ZnO Photocatalysis of Cresol Isomers
| Cresol Isomer | Light Source | Optimal pH | Identified Intermediates | Reference |
| m-Cresol | Visible light | 6-9 | 2-methyl-1,4-benzodiol, 2-methyl-para-benzoquinone, 3,5-dihydroxytoluene, 2,5-dihydroxy-benzaldehyde | service.gov.uk |
| o-Cresol | UV | Not specified | 2-methylresorcinol, 2,5-hydroxybenzaldehyde, salicylaldehyde | researchgate.net |
| p-Cresol | UV | 6-9 | 4-hydroxy-benzaldehyde, 4-methyl-1,2-benzodiol | nih.gov |
Note: This table is based on data from studies on environmental analogs of m-Cresol, 6-decyl-.
Ecotoxicological Assessments in Non-Human Organisms
The ecotoxicological effects of m-cresol and its analogs have been evaluated in a variety of non-human organisms, particularly in aquatic ecosystems. These studies are essential for understanding the potential environmental risks associated with the release of these compounds.
For invertebrates, the acute toxicity of cresols has been determined for the water flea Daphnia magna. Studies have shown that cresols are more toxic than phenol to this organism. nih.gov The 48-hour median effective concentration (EC50) for m-cresol has been reported, and it is classified as toxic to Daphnia magna. nih.gov Chronic exposure to cresols can lead to a decrease in offspring and a delay in reproduction in this species. nih.gov However, studies also suggest that cresol isomers are unlikely to bioaccumulate in aquatic species like Daphnia magna, as they are quickly eliminated from the body. nih.gov
In general, for alkylphenols, there is evidence that longer alkyl chain lengths are associated with greater toxicity to aquatic organisms. service.gov.uk This suggests that m-cresol, 6-decyl-, with its ten-carbon alkyl chain, could potentially be more toxic than m-cresol itself. Alkylphenols are known to accumulate in sediments and aquatic species due to their high bioconcentration factor (BCF).
The toxicity of cresols to fish has also been investigated. Systemic toxicity and even death can result from exposure to high concentrations of cresols. who.int The primary metabolic pathway for cresols in organisms is conjugation with glucuronic acid and inorganic sulfate, followed by renal excretion. who.int
While specific ecotoxicological data for m-cresol, 6-decyl- is not available, the existing data for m-cresol and the general trends observed for other alkylphenols provide a basis for a preliminary assessment of its potential environmental risk. The longer alkyl chain of m-cresol, 6-decyl- suggests that it may have a higher potential for bioaccumulation and toxicity compared to m-cresol.
Table 6: Acute Ecotoxicity of m-Cresol to Aquatic Organisms
| Organism | Endpoint | Value | Toxicity Classification |
| Daphnia magna | 48h EC50 | 5.52 TU | Toxic |
Note: This table is based on data for m-cresol, an environmental analog of m-Cresol, 6-decyl-. TU = Toxicity Unit.
Acute and Chronic Toxicity to Aquatic Invertebrates (e.g., Daphnia magna) and Fish Species
Acute Toxicity to Aquatic Invertebrates:
Acute toxicity is typically assessed over a short period, often 48 hours for invertebrates like Daphnia magna, a common model organism in ecotoxicology. The endpoint measured is the median effective concentration (EC50), which is the concentration of a substance that causes a specific effect (e.g., immobilization) in 50% of the test organisms. For nonylphenol, the 48-hour EC50 for Daphnia magna has been reported to be in the range of 0.02 to 0.2 mg/L, indicating high toxicity.
Chronic Toxicity to Aquatic Invertebrates:
Chronic toxicity studies examine the effects of longer-term exposure to lower concentrations of a chemical. For Daphnia magna, a key endpoint in chronic studies is the No-Observed-Effect Concentration (NOEC), which is the highest concentration at which no adverse effects on reproduction or survival are observed over a 21-day period. The 21-day NOEC for nonylphenol in Daphnia magna has been reported to be as low as 0.024 mg/L.
Acute Toxicity to Fish Species:
For fish, acute toxicity is often determined over a 96-hour period, with the median lethal concentration (LC50) as the primary endpoint. The 96-hour LC50 for nonylphenol in various fish species, such as the fathead minnow (Pimephales promelas), ranges from 0.13 to 0.3 mg/L.
Chronic Toxicity to Fish Species:
Chronic toxicity in fish is evaluated through longer-term studies that assess endpoints like growth, survival, and reproduction. The NOEC is a critical value derived from these studies. For the fathead minnow, the 28-day NOEC for growth has been reported to be greater than 0.0144 mg/L for some alkylphenols. nih.gov For bisphenol A, a compound with a different structure but also an endocrine disruptor, reproductive NOEC in fathead minnows over two generations were found to be between 16 and 640 µg/L. nih.gov
Table 1: Acute and Chronic Toxicity of Nonylphenol (as an analog for m-Cresol, 6-decyl-) to Aquatic Organisms
| Species | Test Duration | Endpoint | Concentration (mg/L) |
| Daphnia magna | 48 hours | EC50 | 0.02 - 0.2 |
| Daphnia magna | 21 days | NOEC | 0.024 |
| Pimephales promelas | 96 hours | LC50 | 0.13 - 0.3 |
| Pimephales promelas | 28 days | NOEC (growth) | >0.0144 |
Note: This data is for nonylphenol and is used as a proxy for m-Cresol, 6-decyl- due to the lack of specific data for the latter. It is anticipated that the toxicity of m-Cresol, 6-decyl- would be in a similar range or potentially higher due to its longer alkyl chain.
Impacts on Terrestrial and Aquatic Microbial Communities and Ecosystem Function
Microbial communities are fundamental to the functioning of both terrestrial and aquatic ecosystems, playing crucial roles in nutrient cycling and decomposition. The introduction of xenobiotics like alkylphenols can have significant impacts on these communities.
Impacts on Aquatic Microbial Communities:
Impacts on Terrestrial Microbial Communities:
In soil environments, alkylphenols can also affect microbial communities. Phenolic compounds, in general, can reduce the rate of litter and soil organic matter decomposition by inhibiting microbial growth and enzyme activity. nih.gov The degradation of alkylphenols in soil is influenced by various factors, including soil type, temperature, and the presence of other organic matter. While some soil microorganisms can utilize phenolic compounds as a substrate, high concentrations can lead to a decrease in microbial respiration and shifts in the community composition. researchgate.net For example, studies on diphenol compounds have shown that their addition to soil can lead to a decrease in the number of cultivable microorganisms. nih.gov
Table 2: Potential Impacts of Alkylphenols on Microbial Communities
| Ecosystem | Microbial Group | Observed Impacts |
| Aquatic (Sediment) | Bacteria | Shift in community composition, potential inhibition of sensitive species, enrichment of degrading populations. |
| Terrestrial (Soil) | Bacteria and Fungi | Inhibition of decomposition, reduction in microbial respiration, changes in community structure. |
Note: The information presented is based on studies of various phenolic compounds and alkylphenols as direct data for m-Cresol, 6-decyl- is limited.
Biomarker Responses in Exposed Model Organisms and Environmental Risk Assessment Methodologies
Biomarker Responses in Exposed Model Organisms:
Biomarkers are measurable biological responses that can indicate exposure to or the effects of environmental contaminants. In aquatic organisms, exposure to alkylphenols can induce a range of biomarker responses. These can be used as early warning signs of potential harm before effects are observed at the population or community level.
Common biomarkers used to assess the impact of alkylphenols include:
Enzymes involved in biotransformation (Phase I and II): Organisms possess enzymatic systems to metabolize and eliminate foreign compounds. Enzymes like cytochrome P450 monooxygenases (involved in Phase I) and glutathione S-transferases (GSTs) (involved in Phase II) can be induced upon exposure to alkylphenols. sci-hub.se
Antioxidant enzymes: Exposure to some chemicals can lead to oxidative stress, an imbalance between the production of reactive oxygen species and the ability of the organism to detoxify them. The activity of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) can be altered in response to this stress. nih.gov
DNA damage: Genotoxic compounds can cause damage to DNA. The comet assay is a common method used to measure DNA strand breaks in the cells of exposed organisms. documentsdelivered.com
Heat shock proteins (HSPs): These proteins are produced in response to various stressors, including chemical exposure, and can indicate cellular stress. documentsdelivered.comnih.gov
Studies on the freshwater mussel Dreissena polymorpha have shown that exposure to contaminated sediments can lead to alterations in the levels of GST, catalase, and total glutathione. sci-hub.sedocumentsdelivered.com
Environmental Risk Assessment Methodologies:
Environmental risk assessment (ERA) is a systematic process used to evaluate the potential for adverse ecological effects caused by a chemical. For long-chain alkylphenols like m-Cresol, 6-decyl-, the ERA process typically involves several key steps:
Hazard Identification: This step involves identifying the potential adverse effects of the substance on the environment, drawing on toxicity data for relevant organisms.
Exposure Assessment: This step quantifies the concentrations of the substance that are likely to be found in different environmental compartments (water, sediment, soil).
Dose-Response Assessment: This step characterizes the relationship between the dose (or concentration) of the substance and the incidence of adverse effects in exposed populations.
Risk Characterization: This final step integrates the information from the previous steps to estimate the probability of adverse effects occurring in the environment.
A key tool in ERA is the use of probabilistic risk assessment (PRA) . PRA methods acknowledge the uncertainty and variability in both exposure and toxicity data and provide a more realistic estimate of risk than deterministic approaches that rely on single-point estimates. nih.govrivm.nl These models can incorporate distributions of species sensitivity to a chemical to derive a hazardous concentration for a certain percentage of species (e.g., HC5), providing a more protective environmental quality standard. The risk assessment for alkylphenols often considers their persistence, bioaccumulation potential, and toxicity (PBT) characteristics. service.gov.uk
Biochemical and Mechanistic Studies of M Cresol, 6 Decyl Excluding Human/clinical Data
Molecular Interactions with Biological Structures
Specific studies detailing the molecular interactions of m-Cresol (B1676322), 6-decyl- with biological structures were not identified in the conducted literature search. Research on related compounds like m-cresol has explored interactions with biological systems, but these findings are not directly transferable.
Membrane Disrupting Activities and Permeability Alterations in Model Systems and Cell Cultures
Information specifically on the membrane disrupting activities and permeability alterations induced by m-Cresol, 6-decyl- in model systems or cell cultures was not found. Studies on other cresols, such as m-cresol and chlorocresol, have indicated effects on bacterial cell membranes, leading to cytoplasmic leakage and disruption of membrane permeability. researchgate.net However, the impact of the longer decyl chain in m-Cresol, 6-decyl- on these interactions would require specific investigation.
Studies on Protein-Ligand Binding and Induced Conformational Changes (e.g., protein aggregation mechanisms)
No specific studies investigating the protein-ligand binding or induced conformational changes, such as protein aggregation mechanisms, specifically for m-Cresol, 6-decyl- were identified. Research on m-cresol has demonstrated its ability to induce protein aggregation, a mechanism studied using model proteins like cytochrome c. nih.govresearchgate.netresearchgate.net These studies suggest that m-cresol can populate partially unfolded protein intermediates, acting as aggregation "hotspots". researchgate.net However, the binding affinity and effects of m-Cresol, 6-decyl- on protein conformation and aggregation would need to be determined through dedicated studies.
Antioxidant and Radical Scavenging Capabilities
Specific data regarding the antioxidant and radical scavenging capabilities of m-Cresol, 6-decyl- was not found in the conducted literature search. Phenolic compounds in general are known for their antioxidant properties, often evaluated through in vitro assays. ekb.eginnovareacademics.inmdpi.comscielo.br
In Vitro Assays for Antioxidant Potency and Capacity
Details of in vitro assays specifically conducted to determine the antioxidant potency and capacity of m-Cresol, 6-decyl- were not available in the search results. Common in vitro antioxidant assays include DPPH radical scavenging activity and Oxygen Radical Absorbance Capacity (ORAC) assays, which are used to measure the ability of compounds to act as free radical scavengers or hydrogen donors. ekb.eginnovareacademics.inmdpi.commdpi.comencyclopedia.pub While some m-cresol derivatives have been mentioned in the context of antioxidant activity in specific applications google.com, data for m-Cresol, 6-decyl- from such assays was not found.
Mechanism of Action as a Free Radical Scavenger
The specific mechanism of action of m-Cresol, 6-decyl- as a free radical scavenger has not been described in the available literature. Phenolic antioxidants typically exert their effects by donating a hydrogen atom or an electron to stabilize free radicals. mdpi.comencyclopedia.pub The presence of the hydroxyl group on the phenolic ring in m-Cresol, 6-decyl- suggests potential for such activity, but the influence of the decyl chain on this mechanism and its efficiency remains uncharacterized in the searched literature.
Enzymatic Reactivity and Substrate Specificity (in vitro studies)
Based on the comprehensive search conducted, specific data pertaining to the biochemical pathways, including metabolic conjugation (such as glucuronidation and sulfation) and oxidative metabolic transformations, of the chemical compound "m-Cresol, 6-decyl-" in various non-human animal models was not found in the available search results.
Therefore, it is not possible to generate a detailed, scientifically accurate article focusing solely on these aspects of "m-Cresol, 6-decyl-" metabolism in non-human organisms based on the provided search outputs and the strict requirement to adhere to the specified outline and content exclusions.
While general information exists regarding the metabolism of simpler cresol (B1669610) isomers and other substituted phenolic compounds in animals, applying these general principles directly to "m-Cresol, 6-decyl-" without specific studies on this compound would be speculative and fall outside the scope of providing content strictly based on search findings for the target compound.
Computational and Theoretical Research on M Cresol, 6 Decyl
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques used to predict the biological activities (QSAR) or physicochemical properties (QSPR) of chemical compounds based on their molecular structures wiley.comresearchgate.net. These models establish mathematical relationships between structural descriptors of molecules and their observed activities or properties. The application of QSAR/QSPR modeling to m-Cresol (B1676322), 6-decyl- would involve calculating various molecular descriptors (e.g., electronic, steric, and lipophilicity parameters) and using these in statistical models to predict its potential biological effects or environmental fate parameters.
Predictive Models for Biological Activities (e.g., antimicrobial, antioxidant)
QSAR models can be developed to predict various biological activities, such as antimicrobial or antioxidant properties researchgate.netmdpi.comresearchgate.net. For phenolic compounds, the presence and position of hydroxyl groups and the nature of substituents significantly influence their biological activities. While specific QSAR studies on the antimicrobial or antioxidant activities of m-Cresol, 6-decyl- were not found in the conducted search, QSAR approaches have been successfully applied to predict the antioxidant activity of various phenolic compounds mdpi.comresearchgate.net. Such models for m-Cresol, 6-decyl- would aim to correlate its structural features and calculated descriptors with predicted levels of antimicrobial efficacy against specific microorganisms or its capacity to scavenge free radicals.
Prediction of Environmental Fate Parameters (e.g., biodegradation rates, partitioning coefficients)
QSPR models are valuable tools for predicting the environmental fate of chemicals, including parameters like biodegradation rates and partitioning coefficients (e.g., octanol-water partition coefficient, soil adsorption coefficient) researchgate.netcollectionscanada.ca. These parameters are crucial for assessing the persistence, mobility, and potential environmental impact of a compound. QSPR models for biodegradation, sometimes referred to as Quantitative Structure-Biodegradability Relationships (QSBR), can predict how readily a substance will be broken down by microorganisms in the environment researchgate.net. Partitioning coefficients, such as log Kow, are essential for predicting how a compound will distribute between different environmental compartments like water, soil, and air collectionscanada.ca. While studies specifically on the QSPR prediction of environmental fate parameters for m-Cresol, 6-decyl- were not identified, QSPR models are widely used for predicting these properties for a broad range of organic chemicals, including substituted phenols researchgate.netcollectionscanada.caservice.gov.uk. Applying QSPR to m-Cresol, 6-decyl- would involve calculating relevant molecular descriptors to estimate its likely biodegradation rate and how it would partition in the environment.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interactions between molecules at an atomic level mdpi.comnih.govespublisher.com. These methods provide dynamic insights into molecular recognition, binding affinities, and conformational changes.
Elucidation of Ligand-Receptor Interactions and Binding Affinities
Molecular docking is commonly used to predict the preferred binding orientation (pose) of a ligand (such as m-Cresol, 6-decyl-) to a receptor (e.g., a protein or enzyme) and to estimate the binding affinity mdpi.comnih.govmdpi.comrsc.org. This can help to understand how the compound might interact with biological targets or other molecules. MD simulations can further refine docking results by simulating the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the interaction and allowing for the calculation of more accurate binding free energies mdpi.comnih.govespublisher.commdpi.com. While no specific studies detailing the molecular docking or dynamics simulations of m-Cresol, 6-decyl- with particular receptors were found, these techniques are routinely applied to study the interactions of small organic molecules with biological macromolecules mdpi.comnih.govespublisher.commdpi.comrsc.org. Applying these methods to m-Cresol, 6-decyl- would involve preparing the 3D structures of the compound and the target receptor and then performing docking and simulation calculations to explore potential binding modes and estimate interaction strengths.
Simulation of Membrane Interactions and Permeation Processes
Molecular dynamics simulations are also extensively used to investigate the interactions of molecules with lipid membranes and to simulate membrane permeation processes nih.govnih.govdiva-portal.orgchemrxiv.orgresearchgate.net. Understanding how a compound interacts with and permeates biological membranes is crucial for predicting its absorption, distribution, and cellular uptake. MD simulations can provide insights into the partitioning of the molecule into the lipid bilayer, its diffusion within the membrane, and the mechanism by which it crosses the membrane nih.govnih.govdiva-portal.orgchemrxiv.orgresearchgate.net. While specific MD simulations of m-Cresol, 6-decyl- interacting with membranes were not identified in the search, these simulations have been applied to study the membrane permeability of various drug-like molecules and other organic compounds nih.govnih.govdiva-portal.orgchemrxiv.orgresearchgate.net. Simulating m-Cresol, 6-decyl- in a membrane environment could help predict its lipophilicity and its ability to cross cellular barriers.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Ab initio and Density Functional Theory (DFT) methods are quantum mechanical approaches used to calculate the electronic structure of molecules unram.ac.idepfl.chmpg.dekuleuven.bearxiv.org. These calculations can provide fundamental information about the distribution of electrons within a molecule, which in turn governs its chemical behavior and reactivity.
Cheminformatics Approaches for Analog Discovery and Lead Optimization
Cheminformatics plays a significant role in modern drug discovery and chemical research by employing computational techniques to handle, analyze, and interpret chemical data. These approaches are valuable for identifying potential new compounds (analog discovery) and improving the properties of initial promising candidates (lead optimization). Techniques commonly used include quantitative structure-activity relationships (QSAR), virtual screening, molecular docking, and the application of machine learning models to predict various chemical and biological properties researchgate.net. These methods can help in understanding the relationship between chemical structure and activity, predicting potential interactions with biological targets, and designing molecules with improved efficacy, selectivity, and pharmacokinetic profiles nih.gov.
However, a comprehensive review of available literature and databases, including PubChem, did not yield specific detailed research findings or data tables explicitly describing cheminformatics approaches focused on analog discovery and lead optimization efforts specifically for m-Cresol, 6-decyl- (CID 46154) uni.lu. While general cheminformatics methodologies are widely applied to various chemical classes, including phenolic compounds, documented studies detailing their direct application to this particular decyl-substituted m-cresol derivative for the purposes of analog design or lead optimization were not identified in the conducted searches.
Applications and Industrial Research Prospects of M Cresol, 6 Decyl
Potential as a Specialty Chemical Intermediate in Organic Synthesis
m-Cresol (B1676322), 6-decyl- holds potential as a specialty chemical intermediate in various organic synthesis pathways. Alkylated phenols, including m-cresol and its derivatives, are valuable building blocks for synthesizing a range of chemical products. chemicalbook.comresearchgate.netmdpi.com The presence of both a reactive hydroxyl group and a long alkyl chain in m-cresol, 6-decyl- provides unique chemical properties that can be exploited in targeted synthesis.
Research on related compounds, such as m-cresol itself, indicates their use in the synthesis of substituted aryl products, including aryl tosylates and mesylates, and in vinylation reactions. chemicalbook.com m-Cresol is also a precursor for various industrial chemicals like pesticides, dyes, and medicines. researchgate.net Another related compound, amyl m-cresol (5-methyl-2-pentyl phenol), is synthesized through specific chemical processes, highlighting the synthetic utility of alkylated cresols as intermediates for more complex molecules. google.com While specific reactions involving m-cresol, 6-decyl- are not extensively detailed in readily available research, its structural analogy to other functionalized phenols suggests its potential in similar synthetic transformations where the decyl group could impart desired lipophilic characteristics or steric effects.
Research into Polymer Science and Advanced Material Development (e.g., resins, plasticizers)
The incorporation of phenolic compounds into polymers and advanced materials is a significant area of research, and m-cresol, 6-decyl- is being explored for its potential in this field. Phenols and their derivatives are known components in the production of various polymers, including phenolic resins and plasticizers. chemicalbook.comresearchgate.networldresearchersassociations.com
Studies on m-cresol formaldehyde (B43269) resins demonstrate the ability of cresol (B1669610) derivatives to form cross-linked polymer frameworks with potential for applications like adsorption. worldresearchersassociations.com The decyl chain in m-cresol, 6-decyl- could influence the material properties of resulting polymers, potentially affecting flexibility, thermal stability, and compatibility with other components. Alkylated phenols are studied for their role as intermediates in the synthesis of polymer additives, which can enhance the performance and stability of polymeric materials. musechem.com The use of phenols for the production of plasticizers, which impart flexibility and elasticity to polymers, is also a known application, with research exploring both chemical synthesis and microbial methods for obtaining these compounds. researchgate.net The structure of m-cresol, 6-decyl- suggests it could function as a plasticizer or an intermediate in the synthesis of plasticizers, contributing to advanced material development.
Exploration in Biofuel Production and Biorefinery Processes from Biomass Feedstocks
The potential of m-cresol, 6-decyl- in biofuel production and biorefinery processes stems from the broader effort to valorize biomass feedstocks. Biorefineries aim to convert renewable resources like agricultural waste and forestry residues into a range of products, including biofuels, chemicals, and materials. kaila.eu Lignin, a major component of lignocellulosic biomass, is a complex aromatic polymer that can be depolymerized into valuable aromatic chemicals, including substituted phenols. mdpi.com
While direct research on m-cresol, 6-decyl- in this specific context is limited, the interest in converting biomass-derived aromatic compounds into value-added products suggests potential avenues for its exploration. The integrated biorefinery concept focuses on the complete utilization of biomass components, and derivatives of compounds like m-cresol could potentially be derived from or utilized within these processes. kaila.eumdpi.comacs.org Further research would be needed to determine the feasibility and efficiency of producing or utilizing m-cresol, 6-decyl- within biomass-based biorefinery schemes, possibly as a platform chemical or an intermediate for biofuel additives or other bio-based products.
Niche Applications in Formulation Chemistry (e.g., non-human related preservative roles, emulsifiers, surfactants)
m-Cresol, 6-decyl- is being explored for niche applications in formulation chemistry, leveraging properties common to phenolic compounds and those imparted by the decyl chain. Phenols, including m-cresol, have historically been used in various formulations, sometimes for their preservative or disinfectant properties in non-human related applications. justdial.comchemicalbook.com
Future Research Directions and Translational Opportunities for Alkylated M Cresol Derivatives
Development of Advanced Sustainable Synthesis Technologies and Biocatalytic Routes
The synthesis of alkylated phenols and cresols is typically achieved through catalytic alkylation, often via Friedel-Crafts type reactions slchemtech.comuobasrah.edu.iqgoogle.comwhiterose.ac.ukmdpi.com. Traditional methods frequently involve homogeneous catalysts, which can pose environmental challenges related to waste generation and disposal mdpi.comresearchgate.netconicet.gov.ar. The field is moving towards more sustainable approaches utilizing solid acid catalysts, which offer advantages in terms of recyclability and reduced environmental impact uobasrah.edu.iqwhiterose.ac.ukmdpi.comresearchgate.netconicet.gov.arrsc.orgdicp.ac.cnsemanticscholar.orgresearchgate.netacs.orgmdpi.com.
Future research for m-Cresol (B1676322), 6-decyl- should focus on developing advanced sustainable synthesis technologies. This includes exploring highly selective heterogeneous catalysts that can efficiently facilitate the alkylation of m-cresol with decene or other decyl sources, aiming for high regioselectivity to favor the 6-decyl isomer. While studies have shown the alkylation of m-cresol with 1-decene (B1663960) to produce decylcresol isomers, achieving high yields of a specific isomer like the 6-decyl variant selectively remains a research challenge researchgate.net.
Biocatalysis presents a promising, environmentally friendly alternative for chemical synthesis, including C-C bond formation and modifications of phenolic compounds acs.orgmdpi.com. Research could explore the potential of enzymes or whole-cell biocatalysts for the selective alkylation of m-cresol with decyl-donating substrates under mild conditions. Identifying or engineering biocatalysts capable of achieving the desired regioselectivity for the 6-decyl position would represent a significant advancement in sustainable synthesis.
Elucidation of Complex Biotransformation Networks and Microbiome Interactions
Alkylphenols are known to undergo biodegradation by various microorganisms in the environment nih.govfrontiersin.orgnih.govasm.orgtaylorandfrancis.com. Microbial degradation pathways can involve oxidation of the alkyl chain or hydroxylation and cleavage of the aromatic ring nih.govfrontiersin.org. The fate of alkylphenols in the environment and biological systems is significantly influenced by biotransformation processes.
Future research should aim to elucidate the complex biotransformation networks of m-Cresol, 6-decyl-. This involves identifying the specific microbial communities and enzymes responsible for its degradation in different environments (e.g., soil, water, wastewater treatment plants). Understanding the metabolic pathways, including potential dealkylation or ring cleavage mechanisms, is crucial.
Furthermore, the interaction of alkylphenols with microbiomes, such as the mammalian gut microbiome, is an emerging area of research mdpi.comfrontiersin.orgnih.govfrontiersin.orgbiorxiv.org. Studies on p-cresol (B1678582), a related compound, have highlighted the gut microbiome's role in its production and potential impact on host health frontiersin.orgfrontiersin.orgbiorxiv.org. Future research could investigate how m-Cresol, 6-decyl- interacts with various microbiomes, including the gut microbiome. This includes studying whether it is metabolized by gut microbes, what the resulting metabolites are, and how these interactions might influence the compound's absorption, distribution, metabolism, and excretion, as well as potential effects on the microbiome composition and function.
Integration of Multi-Omics Approaches in Ecotoxicological Assessments
Alkylphenols, particularly those with longer alkyl chains, can pose ecotoxicological risks to aquatic organisms uobasrah.edu.iqtaylorandfrancis.comservice.gov.uk. These compounds can be present in various environmental compartments due to industrial activities and degradation of related substances uobasrah.edu.iqtaylorandfrancis.compjoes.comcanada.ca. Assessing the environmental impact of specific alkylated cresols like m-Cresol, 6-decyl- requires comprehensive approaches.
Integrating multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) in ecotoxicological assessments represents a key future research direction bohrium.comresearchgate.net. Applying these techniques to organisms exposed to m-Cresol, 6-decyl- can provide a deeper understanding of the molecular mechanisms of toxicity, even at concentrations below those causing overt effects. Transcriptomics can reveal changes in gene expression related to stress response, metabolism, or signaling pathways. Proteomics can identify affected proteins, while metabolomics can highlight alterations in metabolic profiles.
Such multi-omics studies can help identify sensitive biomarkers for exposure and effects of m-Cresol, 6-decyl- in various organisms and ecosystems. This will facilitate more accurate environmental risk assessments and inform regulatory decisions. Research should focus on developing standardized multi-omics protocols for assessing the impact of alkylated cresols and building databases of molecular responses to enable comparative analysis.
Exploration of Novel Bioactive Properties and Underlying Mechanisms
Alkylated phenols and cresols are known for a range of bioactive properties, including antioxidant, antimicrobial, and anti-inflammatory activities mdpi.comresearchgate.netiiarjournals.orgmdpi.comnih.gov. Some studies suggest that the length and position of the alkyl chain can influence these properties iiarjournals.org.
Future research should explore potential novel bioactive properties of m-Cresol, 6-decyl-. Given its unique structure with a long decyl chain, it may exhibit different or enhanced bioactivities compared to shorter-chain alkylated cresols. Research could investigate its potential as an antioxidant, antimicrobial agent, or other therapeutic or beneficial applications.
Elucidating the underlying mechanisms of any observed bioactivities is crucial. This involves studying how m-Cresol, 6-decyl- interacts with biological targets, such as enzymes, receptors, or cellular pathways. Understanding these mechanisms at a molecular level will be essential for assessing its potential applications and ensuring its safe use. Comparative studies with other alkylated cresols would help establish structure-activity relationships.
Design of Next-Generation Alkylated Cresol-Based Materials with Tailored Functionality
Alkylated phenols and cresols are valuable building blocks in the production of various materials, including resins, polymers, and antioxidants used in materials science slchemtech.comgoogle.comwhiterose.ac.ukmdpi.comcanada.caworldresearchersassociations.comnih.govnih.gov. The incorporation of alkyl chains can modify the properties of these materials, such as solubility, flexibility, and thermal stability.
Future research can focus on designing next-generation materials incorporating m-Cresol, 6-decyl-. The long decyl chain could impart unique properties to polymers or resins, such as increased hydrophobicity, improved compatibility with nonpolar substances, or enhanced flexibility. Research could explore the synthesis of novel m-Cresol, 6-decyl-formaldehyde resins or other polymers. worldresearchersassociations.comnih.govnih.gov.
Investigating the structure-property relationships of materials derived from m-Cresol, 6-decyl- is essential for tailoring their functionality for specific applications, such as in coatings, adhesives, composites, or as performance additives. This includes studying their thermal, mechanical, and surface properties.
Bridging Fundamental Research with Industrial Scalability and Environmental Stewardship
Translating fundamental research findings on m-Cresol, 6-decyl- into industrial applications requires addressing challenges related to scalability, cost-effectiveness, and environmental impact slchemtech.comresearchgate.netcapitalresin.com.
Future research should focus on developing economically viable and environmentally sustainable processes for the large-scale production of m-Cresol, 6-decyl-. This includes optimizing synthesis routes, exploring continuous flow processes, and minimizing energy consumption and waste generation. The use of sustainable catalysts and feedstocks will be paramount slchemtech.comuobasrah.edu.iq.
Furthermore, research should encompass a comprehensive assessment of the environmental footprint of m-Cresol, 6-decyl- throughout its lifecycle, from production to use and disposal. This includes conducting lifecycle assessments (LCAs) to identify potential environmental hotspots and developing strategies for minimizing its release into the environment and mitigating any adverse effects. Ensuring environmental stewardship will require collaboration between researchers, industry, and regulatory bodies to implement best practices and promote the sustainable use of alkylated cresol (B1669610) derivatives.
Q & A
Q. Q. What protocols mitigate risks when handling m-Cresol in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
